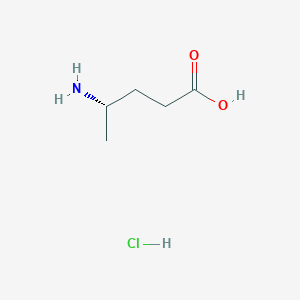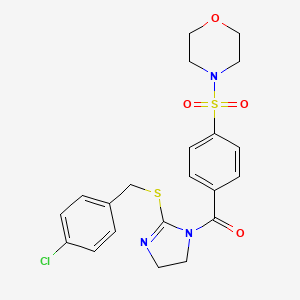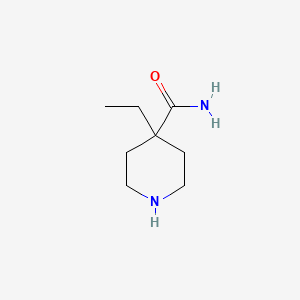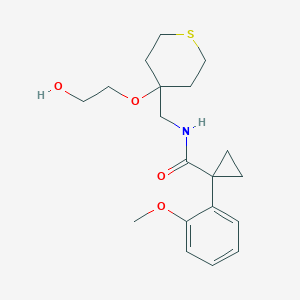![molecular formula C13H8BrFO B2902798 3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2244721-36-4](/img/structure/B2902798.png)
3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde” is an organic compound. It has a molecular weight of 251.1 . It is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde” consists of a biphenyl group (two connected phenyl rings) with bromine and fluorine substituents . The InChI code for this compound is 1S/C12H8BrF/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H .Physical And Chemical Properties Analysis
“3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde” is a liquid . Its molecular weight is 251.1 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde is used in the synthesis of a variety of organic compounds. It has been used in the development of a range of new drugs, such as antifungal agents, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of other compounds, such as dyes, pigments, and catalysts.
Wirkmechanismus
Target of Action
The primary targets of 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde are likely to be proteins or enzymes that interact with biphenyl compounds . Biphenyl compounds have been found to be a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
Mode of Action
The compound’s interaction with its targets is likely to involve electrophilic substitution reactions, similar to other biphenyl compounds . The Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, is often involved in the synthesis of such compounds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde are likely to be those involving the proteins or enzymes it targets. The exact pathways would depend on the specific targets and their roles in cellular processes. Biphenyl compounds are known to be involved in a wide range of biological and medicinal applications .
Result of Action
The molecular and cellular effects of 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde’s action would depend on its specific targets and the changes induced by its interaction with these targets. Given the wide range of biological activities associated with biphenyl compounds , the effects could potentially be diverse.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, the Suzuki–Miyaura coupling reaction used in the synthesis of such compounds is known to be exceptionally mild and functional group tolerant .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde in lab experiments is that it is a relatively inexpensive and readily available compound. It is also relatively easy to synthesize, making it a useful intermediate in the synthesis of a variety of organic compounds. The main limitation of using this compound in lab experiments is that its biochemical and physiological effects are largely unknown, making it difficult to predict the effects of the compound on living organisms.
Zukünftige Richtungen
The future directions for research on 3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde include further investigation into its biochemical and physiological effects, as well as its potential use in the development of new drugs and other compounds. Additionally, further research should be conducted into the synthesis of this compound, as well as the development of new methods for its synthesis. Finally, research should be conducted into the potential uses of this compound in a variety of applications, such as medical, industrial, and agricultural.
Synthesemethoden
3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde can be synthesized in a two-step process using bromination of 1,1'-biphenyl-4-carbaldehyde followed by fluorination. In the first step, 1,1'-biphenyl-4-carbaldehyde is reacted with bromine in aqueous solution to form 3-bromo-1,1'-biphenyl-4-carbaldehyde. The second step involves the reaction of 3-bromo-1,1'-biphenyl-4-carbaldehyde with a fluorinating agent, such as N-fluorobenzenesulfonimide, to form this compound.
Eigenschaften
IUPAC Name |
2-bromo-6-fluoro-4-phenylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-12-6-10(7-13(15)11(12)8-16)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHQNXPRCDCGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2902721.png)


![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2902726.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2902728.png)
![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2902729.png)

![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2902732.png)
![2-(4-ethoxyphenyl)-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2902733.png)

